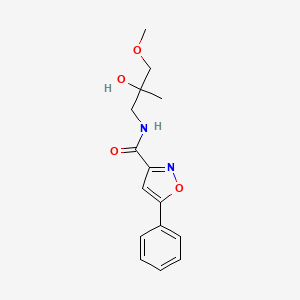
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide, also known as LY2334737, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazole carboxamides and has been shown to possess a range of biochemical and physiological effects.
科学研究应用
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide has been studied for its potential therapeutic applications in a range of medical conditions, including depression, anxiety, and pain. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is involved in the regulation of glutamate neurotransmission and has been implicated in the pathophysiology of several neuropsychiatric disorders.
作用机制
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide acts as a selective antagonist of the mGluR2 receptor, which is a G-protein-coupled receptor that is primarily expressed in the brain. The mGluR2 receptor is involved in the regulation of glutamate neurotransmission, which is important for synaptic plasticity and learning and memory. By blocking the mGluR2 receptor, N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide reduces the inhibitory tone on glutamate release, leading to increased glutamate neurotransmission.
Biochemical and Physiological Effects
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models of anxiety, suggesting that it may have anxiolytic effects. It has also been shown to reduce depressive-like behavior in animal models of depression, suggesting that it may have antidepressant effects. Additionally, N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide has been shown to reduce pain in animal models of neuropathic pain.
实验室实验的优点和局限性
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the mGluR2 receptor, which reduces the likelihood of off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to animals. Additionally, its effects may vary depending on the animal species used and the specific experimental conditions.
未来方向
There are several directions for future research on N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide. One area of interest is its potential therapeutic applications in neuropsychiatric disorders such as depression and anxiety. Further studies are needed to determine the optimal dosing and administration regimens for these conditions. Another area of interest is its potential use in the treatment of pain. Additional studies are needed to determine the mechanisms underlying its analgesic effects and to optimize its use in pain management. Finally, there is interest in exploring the potential of N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide as a tool for studying the role of the mGluR2 receptor in synaptic plasticity and learning and memory.
合成方法
The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide involves the reaction of 2-hydroxy-3-methoxy-2-methylpropylamine with 5-phenylisoxazole-3-carboxylic acid in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and the product is purified by column chromatography or recrystallization.
属性
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(19,10-20-2)9-16-14(18)12-8-13(21-17-12)11-6-4-3-5-7-11/h3-8,19H,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOOMUQTGAKHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)(COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

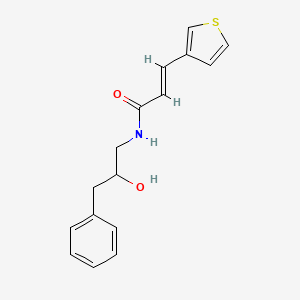
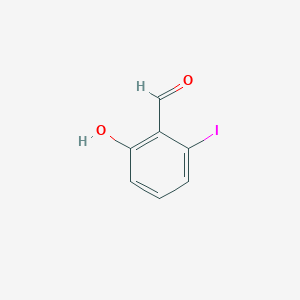
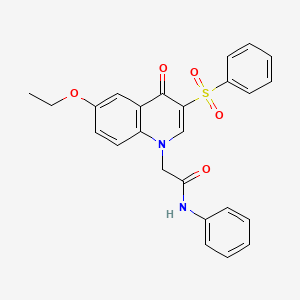
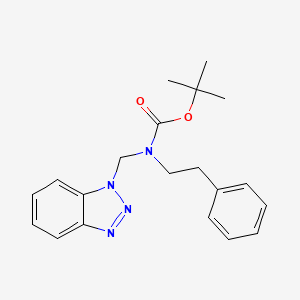
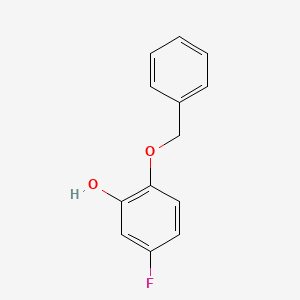
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2952118.png)
![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-isopropylacetamide](/img/structure/B2952119.png)
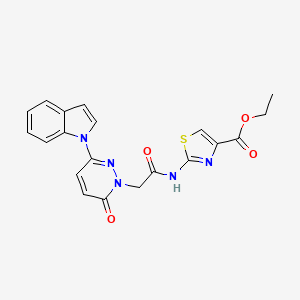



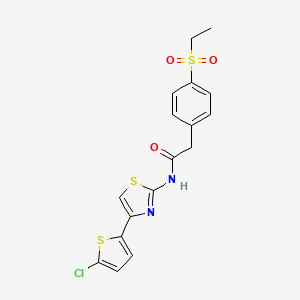
![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2952131.png)
